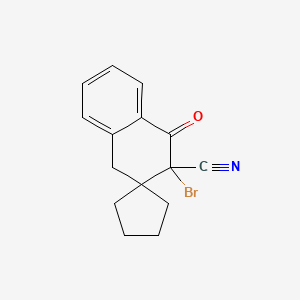
3-Bromo-4-oxo-3-cyano-1,2,3,4-tetrahydrospiro(naphthalene-3,1'-cyclopentane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Bromo-4’-oxo-3’,4’-dihydro-1’h-spiro[cyclopentane-1,2’-naphthalene]-3’-carbonitrile is a complex organic compound with a unique spirocyclic structure
Vorbereitungsmethoden
The synthesis of 3’-Bromo-4’-oxo-3’,4’-dihydro-1’h-spiro[cyclopentane-1,2’-naphthalene]-3’-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor naphthalene derivative, followed by cyclization and nitrile formation under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often employing catalysts and specific reaction conditions to facilitate the process .
Analyse Chemischer Reaktionen
3’-Bromo-4’-oxo-3’,4’-dihydro-1’h-spiro[cyclopentane-1,2’-naphthalene]-3’-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reagents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
3’-Bromo-4’-oxo-3’,4’-dihydro-1’h-spiro[cyclopentane-1,2’-naphthalene]-3’-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological targets.
Industry: It is used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials
Wirkmechanismus
The mechanism of action of 3’-Bromo-4’-oxo-3’,4’-dihydro-1’h-spiro[cyclopentane-1,2’-naphthalene]-3’-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3’-Bromo-4’-oxo-3’,4’-dihydro-1’h-spiro[cyclopentane-1,2’-naphthalene]-3’-carbonitrile include:
6-Bromo-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid: Shares the bromine and oxo functional groups but differs in the core structure.
4-oxo-1,4-dihydro-3-quinolinecarboxylic acid: Lacks the bromine atom and has a different core structure.
1,2,3,4-Tetrahydronaphthalene:
Eigenschaften
CAS-Nummer |
136819-65-3 |
|---|---|
Molekularformel |
C15H14BrNO |
Molekulargewicht |
304.18 g/mol |
IUPAC-Name |
2-bromo-1-oxospiro[4H-naphthalene-3,1'-cyclopentane]-2-carbonitrile |
InChI |
InChI=1S/C15H14BrNO/c16-15(10-17)13(18)12-6-2-1-5-11(12)9-14(15)7-3-4-8-14/h1-2,5-6H,3-4,7-9H2 |
InChI-Schlüssel |
JTAXEYUUGYEEJS-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)CC3=CC=CC=C3C(=O)C2(C#N)Br |
Kanonische SMILES |
C1CCC2(C1)CC3=CC=CC=C3C(=O)C2(C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


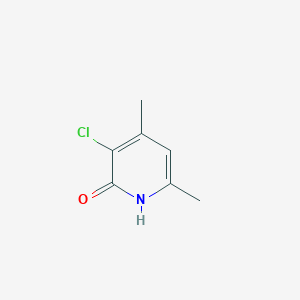

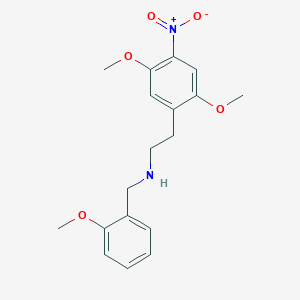

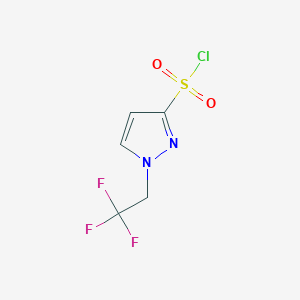
![Tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B1651882.png)
![2-(1-aminocyclohexyl)-3H,4H,5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-4-one hydrochloride](/img/structure/B1651884.png)
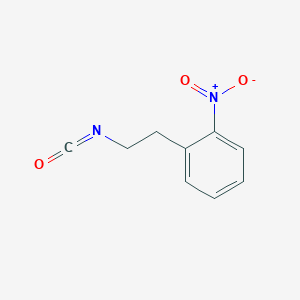

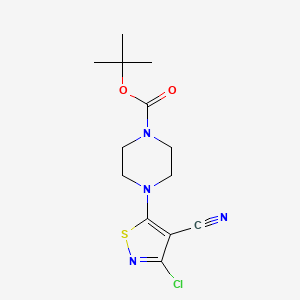

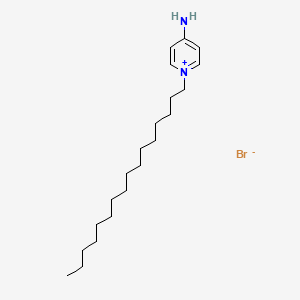
![1-phenyl-N-[1-(pyridin-2-yl)ethyl]-2-sulfanyl-1H-imidazole-5-carboxamide](/img/structure/B1651893.png)
![4-[[1-(2,4-Dimethoxyphenyl)ethylamino]methyl]benzonitrile](/img/structure/B1651897.png)
